2-amino-4-{4-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-AMINO-4-{4-[(4-CHLOROBENZYL)OXY]-3-METHOXYPHENYL}-7,7-DIMETHYL-5-OXO-5,6,7,8-TETRAHYDRO-4H-CHROMEN-3-YL CYANIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the chromene core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the cyanide group: This can be achieved through nucleophilic substitution reactions using cyanating agents such as sodium cyanide or potassium cyanide.
Functional group modifications:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-AMINO-4-{4-[(4-CHLOROBENZYL)OXY]-3-METHOXYPHENYL}-7,7-DIMETHYL-5-OXO-5,6,7,8-TETRAHYDRO-4H-CHROMEN-3-YL CYANIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially involving the cyanide and methoxy groups.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Cyanating agents: Sodium cyanide, potassium cyanide.
Catalysts: Acidic or basic catalysts for cyclization and etherification reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
2-AMINO-4-{4-[(4-CHLOROBENZYL)OXY]-3-METHOXYPHENYL}-7,7-DIMETHYL-5-OXO-5,6,7,8-TETRAHYDRO-4H-CHROMEN-3-YL CYANIDE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-AMINO-4-{4-[(4-CHLOROBENZYL)OXY]-3-METHOXYPHENYL}-7,7-DIMETHYL-5-OXO-5,6,7,8-TETRAHYDRO-4H-CHROMEN-3-YL CYANIDE involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes and receptors, modulating their activity. For example, the cyanide group can inhibit certain enzymes by binding to their active sites, while the chromene core may interact with cellular receptors .
Comparison with Similar Compounds
Similar Compounds
- 2-AMINO-4-{4-[(2-CHLOROBENZYL)OXY]-3-METHOXYPHENYL}-5-OXO-5,6,7,8-TETRAHYDRO-4H-CHROMENE-3-CARBONITRILE
- 2-AMINO-4-{2-[(2-CHLOROBENZYL)OXY]PHENYL}-5-OXO-5,6,7,8-TETRAHYDRO-4H-CHROMENE-3-CARBONITRILE
- 2-AMINO-4-{5-CHLORO-2-[(4-CHLOROBENZYL)OXY]PHENYL}-5-OXO-5,6,7,8-TETRAHYDRO-4H-CHROMENE-3-CARBONITRILE
Uniqueness
Its chromene core, cyanide group, and various substituents make it a versatile compound for research and industrial use .
Properties
Molecular Formula |
C26H25ClN2O4 |
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Molecular Weight |
464.9 g/mol |
IUPAC Name |
2-amino-4-[4-[(4-chlorophenyl)methoxy]-3-methoxyphenyl]-7,7-dimethyl-5-oxo-6,8-dihydro-4H-chromene-3-carbonitrile |
InChI |
InChI=1S/C26H25ClN2O4/c1-26(2)11-19(30)24-22(12-26)33-25(29)18(13-28)23(24)16-6-9-20(21(10-16)31-3)32-14-15-4-7-17(27)8-5-15/h4-10,23H,11-12,14,29H2,1-3H3 |
InChI Key |
ZBWUOYVAHZMTNG-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(C(C(=C(O2)N)C#N)C3=CC(=C(C=C3)OCC4=CC=C(C=C4)Cl)OC)C(=O)C1)C |
Origin of Product |
United States |
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